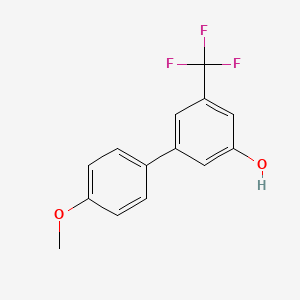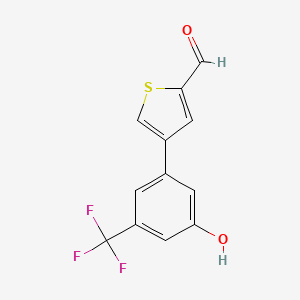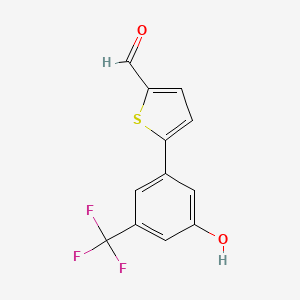
5-(2-Formylthiophen-4-yl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Formylthiophen-4-yl)-3-trifluoromethoxyphenol, 95%, is a synthetic compound with a wide range of applications in scientific research. This compound is often referred to as 5-FTMP, and is used in various fields such as biochemistry, pharmacology, and organic chemistry. It has been used in the synthesis of a variety of compounds, and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
5-FTMP has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as 5-amino-2-formylthiophen-4-yl)-3-trifluoromethoxyphenol, which has been studied for its anti-inflammatory and anti-oxidative properties. 5-FTMP has also been used in the synthesis of a variety of other compounds, such as 5-amino-2-formylthiophen-4-yl)-3-trifluoromethoxyphenol-2-yl)-methyl ester, which has been studied for its potential use as an anti-cancer agent. 5-FTMP has also been used in the synthesis of a variety of other compounds, such as 5-amino-2-formylthiophen-4-yl)-3-trifluoromethoxyphenol-2-yl)-methyl ester, which has been studied for its potential use as an anti-cancer agent.
Mechanism of Action
The mechanism of action of 5-FTMP is not fully understood. It is believed that the compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. In addition, 5-FTMP has been found to inhibit the activity of other enzymes, such as lipoxygenase, which is involved in the production of leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FTMP are not well understood. However, it has been found to have anti-inflammatory and anti-oxidative properties, and has been studied for its potential use in the treatment of various diseases, such as cancer and cardiovascular diseases. In addition, 5-FTMP has been found to have anti-fungal and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-FTMP in laboratory experiments is its high purity and stability. In addition, 5-FTMP is relatively inexpensive and easy to obtain. However, there are some limitations to using 5-FTMP in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, the compound is not very stable in the presence of light or heat, which can limit its usefulness in certain experiments.
Future Directions
The potential future directions for 5-FTMP research include further investigation of its mechanism of action and biochemical and physiological effects. In addition, further research could be done to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of various diseases. Additionally, further research could be done to explore the potential use of 5-FTMP in the synthesis of other compounds, such as pharmaceuticals. Finally, further research could be done to explore the potential use of 5-FTMP in the synthesis of other compounds, such as polymers and materials.
Synthesis Methods
5-FTMP is synthesized in a two-step process involving the reaction of 4-formylthiophenol and trifluoromethoxyphenol. First, 4-formylthiophenol is reacted with trifluoromethoxyphenol in the presence of a base such as sodium hydroxide. This reaction yields an intermediate product, which is then reacted with sodium hydroxide to form the final product, 5-FTMP. The overall reaction is shown below:
4-Formylthiophenol + Trifluoromethoxyphenol → 5-(2-Formylthiophen-4-yl)-3-trifluoromethoxyphenol
properties
IUPAC Name |
4-[3-hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3S/c13-12(14,15)18-10-2-7(1-9(17)4-10)8-3-11(5-16)19-6-8/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCNLWINQCPKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)OC(F)(F)F)C2=CSC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686569 |
Source


|
| Record name | 4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-26-4 |
Source


|
| Record name | 4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














